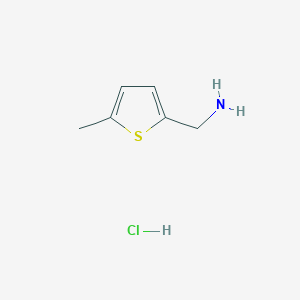

(5-Methylthiophen-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-methylthiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5-2-3-6(4-7)8-5;/h2-3H,4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTMVCYERKXKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640429 | |

| Record name | 1-(5-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171661-55-5 | |

| Record name | 1-(5-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (5-Methylthiophen-2-yl)methanamine hydrochloride

CAS Number: 171661-55-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylthiophen-2-yl)methanamine hydrochloride, with the CAS number 171661-55-5, is a heterocyclic amine of interest in medicinal chemistry and drug discovery.[1] The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential synthetic routes, and analytical methodologies. Due to the limited publicly available data on this specific molecule, this guide also extrapolates potential biological activities and experimental protocols based on the known pharmacology of structurally related thiophene derivatives.

Chemical and Physical Properties

This compound is the salt form of the free base, (5-Methylthiophen-2-yl)methanamine (CAS Number: 104163-34-0). The hydrochloride salt is expected to be a crystalline solid with improved solubility and stability compared to the free base.

| Property | Value | Source |

| CAS Number | 171661-55-5 | [1] |

| Molecular Formula | C₆H₁₀ClNS | [1] |

| Molecular Weight | 163.67 g/mol | |

| Synonyms | 2-(Aminomethyl)-5-methylthiophene hydrochloride, (5-methylthien-2-yl)methylamine hydrochloride | [1] |

Synthesis and Manufacturing

Synthesis of (5-Methylthiophen-2-yl)methanamine (Free Base)

Two primary retrosynthetic approaches are considered:

-

Route A: Reductive Amination of 5-Methylthiophene-2-carbaldehyde. This is a common and efficient method for the synthesis of amines.

-

Route B: Reduction of 5-Methylthiophene-2-carbonitrile. This route offers an alternative pathway from a different starting material.

Experimental Protocol (Hypothetical): Reductive Amination

-

Imine Formation: To a solution of 5-methylthiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add a solution of ammonia in methanol (excess). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Formation of the Hydrochloride Salt

The purified (5-Methylthiophen-2-yl)methanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and quality of this compound. While specific data for this compound is not publicly available, the following are standard analytical techniques that would be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group, the thiophene ring protons, and the aminomethyl protons. The integration of these signals would confirm the proton count. |

| ¹³C NMR | Resonances for the methyl carbon, the thiophene ring carbons, and the aminomethyl carbon. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base. |

| HPLC | A single major peak indicating the purity of the compound. The retention time is specific to the analytical method used. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (thiophene ring). |

Hypothetical Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Potential Biological Activity and Signaling Pathways (Inferred)

Direct biological data for this compound is not available in published literature. However, the thiophene scaffold is a key component of many biologically active compounds. Based on the broader class of thiophene derivatives, the following potential biological activities can be inferred as starting points for further investigation.

-

Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Many thiophene-containing compounds exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

-

Anticancer Activity: Certain substituted thiophenes have demonstrated cytotoxic effects against various cancer cell lines.

Hypothetical Signaling Pathway Involvement

Given the structural alerts and the known activities of similar compounds, this compound could potentially interact with various cellular signaling pathways. For instance, in the context of cancer, it might modulate pathways involved in cell cycle regulation, apoptosis, or angiogenesis.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has outlined its fundamental chemical properties, plausible synthetic and analytical methodologies, and inferred potential biological activities based on the well-established pharmacology of the thiophene nucleus. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties through in vitro and in vivo studies to validate the hypothesized activities and elucidate its mechanism of action.

References

An In-depth Technical Guide to (5-Methylthiophen-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (5-Methylthiophen-2-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. Given the prevalence of the thiophene scaffold in numerous FDA-approved drugs, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. This guide covers its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its potential applications in drug discovery.

Chemical Identity and Structure

This compound is a stable salt of a primary amine attached to a methylated thiophene ring. The thiophene nucleus is a privileged pharmacophore, and modifications at the 2 and 5 positions are common strategies in the development of new chemical entities.

The chemical structure consists of a 2-methylthiophene core with an aminomethyl group at the 5-position. The primary amine is protonated by hydrochloric acid to form the hydrochloride salt, which typically improves the compound's stability and handling characteristics.

| Identifier | Value |

| IUPAC Name | (5-Methylthiophen-2-yl)methanamine;hydrochloride |

| CAS Number | 171661-55-5[1] |

| Molecular Formula | C₆H₁₀ClNS[1] |

| Molecular Weight | 163.67 g/mol |

| Synonyms | (5-methylthien-2-yl)methylamine hydrochloride, 2-(Aminomethyl)-5-methylthiophene hydrochloride[1] |

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in public literature. The data below is compiled from available supplier information. Researchers are advised to confirm these properties on receipt of a sample.

| Property | Value | Source |

| Physical State | Solid | Assumed |

| Melting Point | 191-193 °C | [2] |

| Solubility | No data available | - |

| pKa | No data available | - |

Synthesis and Experimental Protocols

Caption: Plausible synthetic workflow for (5-Methylthiophen-2-yl)methanamine HCl.

Experimental Protocol: A Plausible Synthesis

Step 1: Vilsmeier-Haack Formylation of 2-Methylthiophene

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Activation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at 0 °C.

-

Reaction: Add 2-methylthiophene (1 equivalent) dropwise to the Vilsmeier reagent. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide (30% w/v) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product, 5-methylthiophene-2-carbaldehyde, by flash column chromatography on silica gel to yield the pure aldehyde.

Step 2: Reductive Amination to form (5-Methylthiophen-2-yl)methanamine

-

Setup: In a high-pressure hydrogenation vessel, dissolve the 5-methylthiophene-2-carbaldehyde (1 equivalent) from the previous step in methanol saturated with ammonia.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude (5-Methylthiophen-2-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude amine from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Precipitation: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring. A precipitate should form immediately.

-

Isolation: Continue stirring for 30 minutes in the ice bath. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the resulting white or off-white solid under vacuum to yield pure this compound.

Spectroscopic Characterization

While specific, verified spectra for this compound are not available in the searched databases, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure.

Expected ¹H NMR Signals (in D₂O or DMSO-d₆):

-

A singlet for the methyl group protons (-CH₃) around δ 2.4-2.6 ppm.

-

A singlet or AB quartet for the methylene protons (-CH₂-NH₃⁺) around δ 4.0-4.3 ppm.

-

Two doublets for the thiophene ring protons (H3 and H4) in the aromatic region (δ 6.8-7.2 ppm), showing characteristic thiophene coupling constants (J ≈ 3-5 Hz).

-

A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.

Expected ¹³C NMR Signals (in D₂O or DMSO-d₆):

-

A signal for the methyl carbon (-CH₃) around δ 15-20 ppm.

-

A signal for the methylene carbon (-CH₂) around δ 40-45 ppm.

-

Four distinct signals for the thiophene ring carbons, with two quaternary carbons (C2, C5) and two methine carbons (C3, C4), expected in the range of δ 120-150 ppm.

Applications in Research and Drug Development

This compound is a versatile synthetic intermediate. Its utility stems from the presence of two key reactive sites: the primary amine and the thiophene ring.

-

Scaffold for Medicinal Chemistry: The thiophene ring is a bioisostere of the benzene ring and is found in numerous marketed drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. This compound provides a ready-made thiophene scaffold for elaboration.

-

Amine Functionalization: The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including acylation to form amides, alkylation to form secondary or tertiary amines, and condensation reactions to form imines or other heterocyclic systems. These reactions are fundamental in building molecular complexity for structure-activity relationship (SAR) studies.

Caption: Role as a versatile building block in synthetic chemistry.

The strategic placement of the methyl and aminomethyl groups allows for the exploration of chemical space around the thiophene core, making this compound a valuable starting material for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.

References

molecular weight of (5-Methylthiophen-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical compound belonging to the thiophene class of heterocyclic molecules. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] This guide provides a summary of the key physicochemical properties, a plausible synthetic route, and an overview of the potential biological context and safety considerations for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight is calculated from its molecular formula, C₆H₁₀ClNS.[5]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNS | [5] |

| Molecular Weight | 163.67 g/mol | Calculated |

| CAS Number | 171661-55-5 | [5] |

| Appearance | Off-white solid (general for similar compounds) | [6] |

| Solubility | Soluble in water (general for hydrochlorides) | [6][7] |

Molecular Weight Calculation:

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The atomic weights used are: Carbon (12.011 u), Hydrogen (1.008 u), Chlorine (35.453 u), Nitrogen (14.007 u), and Sulfur (32.06 u).

-

Carbon: 6 * 12.011 u = 72.066 u

-

Hydrogen: 10 * 1.008 u = 10.080 u

-

Chlorine: 1 * 35.453 u = 35.453 u

-

Nitrogen: 1 * 14.007 u = 14.007 u

-

Sulfur: 1 * 32.06 u = 32.060 u

-

Total Molecular Weight: 163.666 g/mol

Synthesis Workflow

Below is a conceptual workflow for the synthesis of (5-Methylthiophen-2-yl)methanamine, which can then be converted to its hydrochloride salt.

Caption: Conceptual synthesis workflow for this compound.

Biological Context and Potential Applications

While specific biological activities for this compound are not detailed in the available literature, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological effects. These include:

-

Antimicrobial and Antifungal Activity: Many 2-aminothiophene derivatives have been investigated for their potential as antimicrobial and antifungal agents.

-

Anti-inflammatory and Analgesic Properties: Thiophene-containing compounds have shown promise as anti-inflammatory and analgesic agents.

-

Antitumor Activity: Certain thiophene derivatives have been studied for their potential as anticancer agents.[8]

-

Enzyme Inhibition: Thiophenes have been explored as inhibitors for various enzymes, with some showing potential as HIV-1 protease inhibitors.[1][3]

-

Positive Allosteric Modulators: Recent studies have shown that 2-aminothiophene derivatives can act as positive allosteric modulators of receptors like the glucagon-like peptide 1 receptor (GLP-1R), which is a target for the treatment of type 2 diabetes and obesity.[9]

Given these general activities, this compound could be a candidate for investigation in these therapeutic areas. However, without specific experimental data, its biological role remains speculative.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on safety data sheets for similar chemical structures, general safety precautions should be observed.

General Safety Recommendations:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle in a well-ventilated area or in a fume hood. Avoid breathing dust.[5]

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

-

Skin Contact: May cause skin irritation. Wash off immediately with soap and plenty of water.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Conclusion

This compound is a thiophene derivative with a calculated molecular weight of 163.67 g/mol . While the thiophene scaffold is of significant interest in drug discovery, there is a notable lack of specific, in-depth technical data for this particular compound in the public domain. Researchers and drug development professionals interested in this molecule should consider a thorough experimental evaluation to determine its physicochemical properties, biological activity, and safety profile. The information provided in this guide serves as a preliminary overview based on general chemical knowledge and data from related compounds.

References

- 1. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS 171661-55-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.se [fishersci.se]

- 8. ijpbs.com [ijpbs.com]

- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of (5-Methylthiophen-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical compound belonging to the thiophene class, a heterocyclic aromatic ring containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthesis route with detailed experimental protocols, analytical methods for purity assessment, and a discussion of its potential biological activities based on the characteristics of related thiophene compounds.

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 171661-55-5 | [1] |

| Molecular Formula | C₆H₁₀ClNS | [1] |

| Molecular Weight | 163.67 g/mol | - |

| Melting Point | 191-193 °C | - |

| Boiling Point (of free amine) | 67-68 °C at 3 mmHg (Predicted) | [2] |

| Density (of free amine) | ~1.1 g/mL (Predicted) | [2] |

| Solubility | No data available. Expected to be soluble in water and lower alcohols. | - |

| pKa | No data available. | - |

Predicted Spectroscopic Data for the Free Amine, (5-Methylthiophen-2-yl)methanamine:

-

¹H NMR: Predicted chemical shifts are approximately:

-

δ 2.4 (s, 3H, -CH₃)

-

δ 3.9 (s, 2H, -CH₂NH₂)

-

δ 6.6 (d, 1H, thiophene ring H)

-

δ 6.8 (d, 1H, thiophene ring H)

-

The NH₂ protons would likely appear as a broad singlet.

-

-

¹³C NMR: Predicted chemical shifts are approximately:

Experimental Protocols

Synthesis

A plausible and common synthetic route to this compound involves a two-step process starting from 2-methylthiophene: Vilsmeier-Haack formylation to produce the intermediate aldehyde, followed by reductive amination and subsequent hydrochloride salt formation.

Step 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the thiophene ring.[7]

-

Materials: 2-Methylthiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of DMF in DCM to 0 °C in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add 2-methylthiophene dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-2-thiophenecarboxaldehyde.

-

Purify the crude product by vacuum distillation.

-

Step 2: Synthesis of this compound

This step involves the reductive amination of the aldehyde followed by the formation of the hydrochloride salt.

-

Materials: 5-Methyl-2-thiophenecarboxaldehyde, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol, Diethyl ether, Hydrochloric acid (ethanolic or gaseous).

-

Procedure:

-

Dissolve 5-methyl-2-thiophenecarboxaldehyde and a large excess of ammonium acetate in methanol.

-

Add sodium cyanoborohydride portion-wise to the solution at room temperature.

-

Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

To the ethereal solution, add a solution of hydrochloric acid in ethanol (or bubble HCl gas) until precipitation is complete.

-

Collect the white precipitate of this compound by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.[8][9]

-

Purification:

The crude hydrochloride salt can be purified by recrystallization.[8][10][11]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot methanol or ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions (suggested):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (based on the thiophene chromophore).

-

-

Procedure:

-

Prepare a standard solution of the purified compound at a known concentration in the mobile phase.

-

Prepare the sample solution at a similar concentration.

-

Inject both the standard and sample solutions into the HPLC system.

-

The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.[12][13][14][15][16]

-

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiophene scaffold is present in numerous biologically active compounds. Therefore, it is plausible that this compound may exhibit certain pharmacological effects.

Potential Neurological Effects

Thiophene derivatives have been shown to possess a range of activities within the central nervous system (CNS).[17][18][19][20] Some have demonstrated anticonvulsant, antidepressant, and antipsychotic properties. The lipophilicity of the thiophene ring may facilitate crossing the blood-brain barrier.[21]

Proposed Experimental Workflow for Neurological Activity Screening:

Caption: Proposed workflow for screening neurological activity.

Potential Antimicrobial Activity

Many thiophene derivatives have been reported to exhibit antibacterial and antifungal properties.[22][23][24][25][26] The sulfur atom in the thiophene ring is often implicated in these activities.

Proposed Experimental Protocol for Antimicrobial Screening:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure:

-

Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Logical Relationship for Antimicrobial Activity:

Caption: Logical flow of antimicrobial screening.

Safety Information

-

Hazard Statements: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.

-

Precautionary Statements: Do not breathe dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.[1]

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, given the known properties of the thiophene class of molecules. This guide provides a foundational understanding of its properties and outlines protocols for its synthesis and analysis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. This compound | CAS 171661-55-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. (5-methylthiophen-2-yl)methanamine | CAS 104163-34-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. saspublishers.com [saspublishers.com]

- 25. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Potential natural antimicrobial and antibiofilm properties of Piper betle L. against Staphylococcus pseudintermedius and methicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (5-Methylthiophen-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (5-Methylthiophen-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The primary synthesis pathway involves a two-step process commencing with the reductive amination of 5-methylthiophene-2-carboxaldehyde to yield the free base, (5-Methylthiophen-2-yl)methanamine. This intermediate is subsequently converted to its hydrochloride salt. This document outlines the detailed experimental protocols for these transformations, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway to facilitate a deeper understanding of the process.

Introduction

(5-Methylthiophen-2-yl)methanamine and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutically active compounds. The thiophene moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. A reliable and well-documented synthesis pathway is crucial for ensuring the consistent quality and availability of this key building block for research and development.

Synthesis Pathway

The most common and efficient pathway for the synthesis of this compound is a two-step process starting from 5-methylthiophene-2-carboxaldehyde.

Step 1: Reductive Amination

The first step is the reductive amination of 5-methylthiophene-2-carboxaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the corresponding primary amine. Various reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice due to its selectivity and operational simplicity.

Step 2: Hydrochloride Salt Formation

The resulting free base, (5-Methylthiophen-2-yl)methanamine, is typically an oil. For ease of handling, purification, and to improve stability, it is converted to its hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid.

Below is a diagram illustrating the overall synthesis pathway.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of (5-Methylthiophen-2-yl)methanamine (Free Base)

Materials:

-

5-Methylthiophene-2-carboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylthiophene-2-carboxaldehyde (1.0 eq) in methanol.

-

To this solution, add ammonium chloride (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield (5-Methylthiophen-2-yl)methanamine as an oil. The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

Materials:

-

(5-Methylthiophen-2-yl)methanamine (from Step 1)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or ethereal HCl)

Procedure:

-

Dissolve the crude (5-Methylthiophen-2-yl)methanamine (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound as a solid.

Data Presentation

The following table summarizes the key reactants and products involved in the synthesis.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis | CAS Number |

| 5-Methylthiophene-2-carboxaldehyde | C₆H₆OS | 126.18 | Starting Material | 13679-70-4 |

| (5-Methylthiophen-2-yl)methanamine | C₆H₉NS | 127.21 | Intermediate | 104163-34-0 |

| This compound | C₆H₁₀ClNS | 163.67 | Final Product | 171661-55-5 |

Experimental Workflow

The following diagram visualizes the key stages of the experimental workflow.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step pathway, involving reductive amination followed by salt formation, is a robust and efficient method for obtaining this valuable chemical intermediate. The provided experimental details and workflow diagrams are intended to support researchers and drug development professionals in the successful and reproducible synthesis of this compound.

Potential Biological Activity of (5-Methylthiophen-2-yl)methanamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical compound belonging to the thiophene class, a group of sulfur-containing heterocycles. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, the broader family of thiophene derivatives has attracted significant scientific interest due to a wide spectrum of pharmacological activities. This technical guide consolidates the potential biological activities of this compound by examining the established bioactivities of structurally related thiophene-containing molecules. This document aims to provide a foundational understanding for researchers and professionals in drug discovery and development by summarizing potential therapeutic applications, presenting generalized experimental protocols for activity assessment, and illustrating relevant biological pathways and workflows.

Introduction to Thiophene Derivatives

Thiophenes are five-membered aromatic rings containing a sulfur atom. This heterocyclic scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while possessing distinct physicochemical characteristics that can influence metabolic stability, solubility, and target engagement. Thiophene derivatives have demonstrated a remarkable range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological effects. The versatility of the thiophene core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

Potential Biological Activities Based on Thiophene Analogs

Based on the documented activities of various thiophene derivatives, this compound could potentially exhibit the following biological effects:

Anticancer and Cytotoxic Potential

A significant body of research highlights the cytotoxic effects of thiophene derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, inhibition of key kinases, and generation of reactive oxygen species (ROS).

Table 1: Summary of Cytotoxic Activity of Selected Thiophene Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Substituted Thiophenes | HepG2, SMMC-7721 | Inhibition of tumor cell growth. | [1] |

| Thiophene Carboxamides | HepG2, MCF-7 | Cytotoxic effects, with some compounds showing IC50 values close to the standard drug Sorafenib. | [2][3] |

| Thiophene Carboxylates | Lymphoma, Leukemia, and others | Induction of cell death in the low micromolar range. | [4] |

| Thiazole-Thiophene Hybrids | MCF-7, NCI-H460, SF-268 | Cytotoxic activity against multiple cancer cell lines. | [5] |

Note: The data presented is for structurally related thiophene derivatives and not for this compound itself. Further experimental validation is required.

Antimicrobial and Antibacterial Activity

The thiophene nucleus is a core component of several antimicrobial agents. The presence of the sulfur atom and the aromatic system are thought to contribute to their ability to interfere with microbial growth and viability.

Table 2: Summary of Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Class | Microbial Strain(s) | Observed Effect | Reference(s) |

| Aminothiophenes | Bacteria | Enhanced activity compared to nitrothiophene analogs. | [6] |

| Pyridine-Thiophene Hybrids | Aspergillus fumigatus, Syncephalastrum racemosum, various bacteria | Potent activity against fungal and bacterial strains, comparable to standard drugs. | [7] |

| Aminomethyl Phenol Derivatives | Gram-positive and Gram-negative bacteria, fungi | Broad-spectrum antimicrobial activity. | [8] |

| Iminothiophene Derivatives | Pseudomonas aeruginosa | Potent antibacterial activity, in some cases exceeding that of gentamicin. | [9] |

Note: The data presented is for structurally related thiophene derivatives and not for this compound itself. Further experimental validation is required.

Neurological and Neuroprotective Effects

Thiophene derivatives have shown the ability to cross the blood-brain barrier, making them attractive candidates for targeting the central nervous system.[10][11] Activities in this area are diverse, ranging from potential treatments for neurodegenerative diseases to noted neurotoxic effects at high doses.[12][13]

Table 3: Summary of Neurological Effects of Selected Thiophene Derivatives

| Compound Class | Biological Target/Model | Observed Effect | Reference(s) |

| General Thiophenes | Rat models | Widespread neuronal degeneration at high doses. | [12] |

| Various Approved Drugs | Central Nervous System | Treatment of Parkinson's, psychosis, epilepsy, and anxiety. | [10] |

| Thiophene-based Pharmacophores | Models of Neurodegenerative Disease | Modulation of amyloid-β aggregation, acetylcholinesterase inhibition, and reduction of oxidative stress. | [11][13] |

Note: The data presented is for structurally related thiophene derivatives and not for this compound itself. Further experimental validation is required.

Other Potential Activities

Thiophene derivatives have also been investigated for a variety of other biological activities, including:

-

Antiviral Activity : Inhibition of viral entry, as seen with Ebola virus inhibitors.[14]

-

Muscle Relaxant and Parasympatholytic Activities : As demonstrated by certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives.[15]

Proposed Experimental Protocols for Biological Evaluation

The following are generalized experimental workflows that can be adapted to investigate the potential biological activities of this compound.

In Vitro Cytotoxicity Assessment

A standard approach to determine the potential anticancer activity of a compound is through in vitro cytotoxicity assays using cancer cell lines.

Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial properties, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, several pathways could be of interest for future investigation. For instance, in the context of cancer, thiophene derivatives have been implicated in the modulation of apoptotic pathways.

Conclusion and Future Directions

This compound belongs to a class of compounds with a rich history of diverse and potent biological activities. While direct experimental data for this specific molecule is currently lacking in the public domain, the extensive research on related thiophene derivatives provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or neurologically active agent.

Future research should focus on a systematic in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Positive hits should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Furthermore, in vivo studies in appropriate animal models will be crucial to assess the compound's efficacy, pharmacokinetic profile, and safety. The structural simplicity of this molecule also offers a promising starting point for the synthesis of a library of analogs to explore structure-activity relationships and optimize for desired biological effects.

References

- 1. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 6. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (5-Methylthiophen-2-yl)methanamine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The thiophene scaffold, a bioisostere of the benzene ring, is present in numerous FDA-approved drugs. Among the vast array of thiophene derivatives, (5-Methylthiophen-2-yl)methanamine and its analogues represent a promising class of compounds with potential therapeutic applications, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis of (5-Methylthiophen-2-yl)methanamine hydrochloride and its N-acylated and N-alkylated derivatives. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate research and development in this area.

Core Synthesis: this compound

The primary route to synthesizing (5-Methylthiophen-2-yl)methanamine is through the reductive amination of 5-methyl-2-thiophenecarboxaldehyde. This method is efficient and can be carried out under relatively mild conditions. The resulting amine is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Reductive Amination

This protocol details the synthesis of (5-Methylthiophen-2-yl)methanamine from 5-methyl-2-thiophenecarboxaldehyde using sodium borohydride as the reducing agent and ammonium chloride as the ammonia source.

Materials:

-

5-Methyl-2-thiophenecarboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-thiophenecarboxaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol (0.2 M). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Methylthiophen-2-yl)methanamine as an oil.

-

Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate. To this solution, add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Quantitative Data

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 5-Methyl-2-thiophenecarboxaldehyde | NH₄Cl, NaBH₄ | Methanol | 6-8 | 0 to RT | 85-95 | >98 (by NMR) |

Synthesis of N-Substituted Derivatives

The primary amine functionality of (5-Methylthiophen-2-yl)methanamine serves as a versatile handle for the synthesis of a wide range of derivatives through N-acylation and N-alkylation.

Experimental Protocol: N-Acylation

This protocol describes the synthesis of an amide derivative of (5-Methylthiophen-2-yl)methanamine using an acyl chloride.

Materials:

-

This compound

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Amine Free-Basing: Suspend this compound (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq) and stir the mixture at room temperature for 30 minutes to generate the free amine in situ.

-

Acylation: Cool the mixture to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: N-Alkylation (Reductive Amination)

This protocol outlines the synthesis of a secondary or tertiary amine derivative via reductive amination with an aldehyde or ketone.

Materials:

-

(5-Methylthiophen-2-yl)methanamine

-

Aldehyde or Ketone (e.g., Formaldehyde, Acetone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine/Enamine Formation: To a solution of (5-Methylthiophen-2-yl)methanamine (1.0 eq) in DCE or THF, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data for Derivatives

| Derivative Type | Amine | Acylating/Alkylating Agent | Base/Reducing Agent | Solvent | Yield (%) |

| N-Acyl | (5-Methylthiophen-2-yl)methanamine | Benzoyl chloride | Triethylamine | DCM | 88 |

| N-Alkyl | (5-Methylthiophen-2-yl)methanamine | Formaldehyde | NaBH(OAc)₃ | DCE | 75 |

| N-Alkyl | (5-Methylthiophen-2-yl)methanamine | Acetone | NaBH(OAc)₃ | DCE | 82 |

Biological Signaling Pathways

Thiophene derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. The following diagrams illustrate some of these key pathways that may be targeted by (5-Methylthiophen-2-yl)methanamine derivatives.

Synthesis and Derivatization Workflow

Caption: Synthetic workflow for this compound and its derivatives.

Wnt/β-Catenin Signaling Pathway

Caption: The Wnt/β-catenin signaling pathway, a potential target for thiophene derivatives in cancer therapy.

COX/LOX Inflammatory Pathways

A Technical Deep Dive into Aminomethylthiophenes: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its diverse derivatives, aminomethylthiophenes have emerged as a class of compounds with significant and varied biological activities. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of aminomethylthiophenes, with a focus on their potential in drug discovery and development.

Synthesis of Aminomethylthiophenes

The synthesis of aminomethylthiophenes can be broadly approached in two ways: by introducing an aminomethyl group onto a pre-formed thiophene ring or by constructing the thiophene ring with the aminomethyl moiety already in place or in a masked form.

A primary method for the direct introduction of an aminomethyl group is the Mannich reaction . This three-component condensation involves an active hydrogen-containing compound (in this case, a thiophene), formaldehyde, and a primary or secondary amine.

Another key synthetic route is the renowned Gewald reaction , a versatile one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3][4][5] This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2][3][4][5] The resulting 2-aminothiophene can then be further modified, for instance, at the 3-position, to introduce an aminomethyl functionality.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure based on established methods for the Gewald reaction.[1][3][5]

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, triethylamine, or a catalytic amount of a piperidinium borate) (catalytic to stoichiometric amounts)[1][3]

-

Solvent (e.g., ethanol, ethanol/water mixture, or solvent-free)[1][3]

Procedure:

-

To a reaction vessel, add the ketone or aldehyde, the α-cyanoester or malononitrile, elemental sulfur, and the chosen solvent.

-

Add the base to the mixture.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the reactants and conditions.[1][3]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the desired 2-aminothiophene.[3]

Characterization: The structure of the synthesized 2-aminothiophene should be confirmed by spectroscopic methods, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern of the thiophene ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Biological Activities and Quantitative Data

Aminomethylthiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The following tables summarize some of the reported quantitative data for various aminomethylthiophene analogs.

Anticancer Activity

The cytotoxic effects of aminomethylthiophenes have been evaluated against a range of cancer cell lines, with many compounds exhibiting potent activity. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [6] |

| Podophyllotoxin Derivatives with Aminomethylfuran | HeLa | 0.19 - 7.93 | [7] |

| K562 | 6.42 | [7] | |

| K562/A02 | 6.89 | [7] |

Antimicrobial Activity

The antimicrobial potential of aminomethylthiophenes has also been investigated, with minimum inhibitory concentration (MIC) values determined against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazolo Benzothiophenes | Klebsiella pneumoniae | 20 | [8] |

| Pyrrolomycin Analogues | Staphylococcus aureus (MRSA) | < 1 | [9] |

| Various Thiophene Derivatives | Pseudomonas aeruginosa | 4.88 - 312 | [10] |

| Escherichia coli | 4.88 - 312 | [10] | |

| Staphylococcus aureus | 4.88 - 312 | [10] | |

| Candida albicans | 4.88 - 312 | [10] |

Experimental Protocols for Biological Assays

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol: A comprehensive and detailed protocol for performing an MTT assay can be found in various literature sources.[1][2][3][11][12] The general steps are as follows:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the aminomethylthiophene compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity. The specific protocol will vary depending on the enzyme being studied.

General Protocol for a Spectrophotometric Enzyme Inhibition Assay: [11][12][13][14][15]

-

Reagent Preparation: Prepare buffer, enzyme, substrate, and inhibitor solutions.

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include control wells without the inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Measurement: Monitor the change in absorbance over time using a microplate reader. The wavelength will depend on the substrate and product.

-

Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each inhibitor concentration. From this data, the IC50 value can be determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which aminomethylthiophenes exert their biological effects is crucial for rational drug design and development. Several signaling pathways have been implicated in the activity of these compounds.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and differentiation.[16][17][18][19][20] Constitutive activation of the STAT3 signaling pathway is frequently observed in many human cancers, making it an attractive target for cancer therapy.[16][17] Some aminomethylthiophene derivatives have been shown to inhibit STAT3 signaling.[17]

The canonical STAT3 signaling pathway is typically initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[16][17][19] JAKs then phosphorylate the receptor, creating docking sites for STAT3 monomers.[16] Once recruited, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705).[16][17][19] This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.[16][17][19]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[16][18][21][22][23] Dysregulation of the MAPK pathway is a hallmark of many cancers.[16][21][22] The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[21][22] The most well-characterized MAPK pathway is the Ras-Raf-MEK-ERK cascade.[22] This pathway can be activated by various extracellular stimuli, such as growth factors, leading to the activation of downstream transcription factors and subsequent changes in gene expression.[22]

Pharmacokinetics of Thiophene Derivatives

Conclusion

Aminomethylthiophenes represent a versatile and promising class of heterocyclic compounds with a broad range of biological activities. Their synthesis is well-established, with methods like the Gewald reaction providing a robust platform for the generation of diverse derivatives. The quantitative data on their anticancer and antimicrobial activities highlight their potential as starting points for the development of new therapeutic agents. Further elucidation of their mechanisms of action, particularly their interactions with key signaling pathways such as STAT3 and MAPK, will be instrumental in optimizing their potency and selectivity. Comprehensive pharmacokinetic profiling of lead candidates will be a critical next step in translating the therapeutic potential of aminomethylthiophenes from the laboratory to the clinic. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the rich medicinal chemistry of this important class of compounds.

References

- 1. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. d-nb.info [d-nb.info]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. benchchem.com [benchchem.com]

- 15. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. MAPK signalling pathways as molecular targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits | Scilit [scilit.com]

- 19. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. researchgate.net [researchgate.net]

- 21. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery of Novel Bioactive Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many chemical avenues, with heterocyclic compounds consistently emerging as a rich source of bioactive molecules. Among these, the thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, has garnered significant attention. Its unique electronic properties and synthetic versatility make it a privileged structure in medicinal chemistry. This technical guide delves into the core aspects of discovering and characterizing novel bioactive thiophene derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

Synthesis of Bioactive Thiophene Derivatives: The Gewald Reaction

A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction offers an efficient and versatile route to a wide array of thiophene derivatives.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol outlines a general procedure for the Gewald reaction.[4][5]

Materials:

-

An α-methylene-activated ketone or aldehyde

-

An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

A suitable organic base (e.g., morpholine, triethylamine, diethylamine)

-

An appropriate solvent (e.g., ethanol, methanol, dimethylformamide)

Procedure:

-

A mixture of the ketone/aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) is prepared in the chosen solvent.

-

The base (0.5-1.0 eq) is added dropwise to the stirred mixture at room temperature.

-

The reaction mixture is then heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[6][7] Their mechanisms of action often involve the inhibition of crucial signaling pathways and cellular processes.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative thiophene derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [8] |

| HepG2 (Liver Cancer) | 33.42 µg/mL | [8] | |

| TP 5 | HepG2 (Liver Cancer) | <30 µg/mL | |

| SMMC-7721 (Liver Cancer) | <30 µg/mL | ||

| Compound 14d | HCT116 (Colon Cancer) | 0.191 (VEGFR-2 inhibition) | [9] |

| BU17 | A549 (Lung Cancer) | Not specified, potent | [10] |

| SB-200 | MCF-7 (Breast Cancer) | <30 µmol/l | [11] |

Key Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the thiophene derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[15][16][17][18]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Procedure (General):

-

The VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP are combined in a reaction buffer.

-

The test compound (thiophene derivative) at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation.

-

The amount of phosphorylated substrate is quantified using a detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based assay.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. The transwell assay is a common method to evaluate these processes.[19][20][21][22]

Procedure:

-

Chamber Preparation: For invasion assays, the upper surface of a porous transwell insert is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is uncoated.

-

Cell Seeding: Cancer cells, previously starved of serum, are seeded into the upper chamber of the transwell insert in a serum-free medium.

-

Chemoattractant Addition: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated for a period that allows for cell migration or invasion through the pores of the insert.

-

Cell Staining and Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[23][24][25][26][27]

Procedure:

-

A 96-well plate is coated with a basement membrane extract (e.g., Matrigel).

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the coated plate in the presence of various concentrations of the thiophene derivative.

-

The plate is incubated for several hours to allow for the formation of tubular networks.

-

The formation of tubes is observed and quantified under a microscope. Parameters such as the number of branch points and total tube length are measured.

Many anticancer agents induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells.[28][29][30][31][32]

Procedure (using DCFDA):

-

Cancer cells are seeded in a 96-well plate and allowed to attach.

-

Cells are treated with the thiophene derivative for a specified time.

-